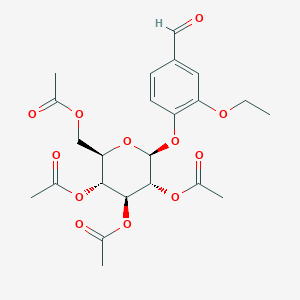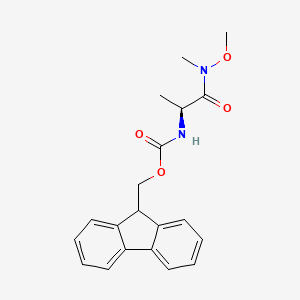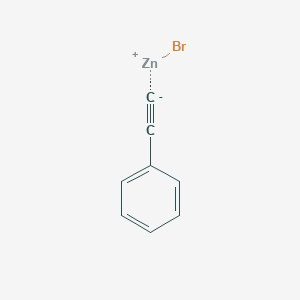
Phenylethynylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylethynylzinc bromide, 0.50 M in THF is a complex organometallic compound that has been studied extensively in recent years due to its potential applications in both organic synthesis and scientific research. This compound is a white solid that is soluble in THF, and is typically used as a reagent in organic synthesis. In 50 M in THF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed.
Aplicaciones Científicas De Investigación
Phenylethynylzinc bromide, 0.50 M in THF has a variety of scientific research applications. It is used in organic synthesis as a reagent to form carbon-carbon bonds. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, phenylethynylzinc bromide, 0.50 M in THF has been used in the synthesis of polyaromatic compounds, such as polystyrenes and polythiophenes.
Mecanismo De Acción
The mechanism of action of phenylethynylzinc bromide, 0.50 M in THF is not well understood. However, it is known that the zinc bromide acts as a Lewis acid, which can catalyze the reaction of the phenylethynylmagnesium bromide with the base. The reaction of the phenylethynylmagnesium bromide with the base produces an organometallic complex, which can then react with the zinc bromide to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of phenylethynylzinc bromide, 0.50 M in THF are not well understood. However, it is known that the compound is not toxic and is not expected to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using phenylethynylzinc bromide, 0.50 M in THF in lab experiments is that it is a relatively inexpensive reagent. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. One limitation of using this compound is that it is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, the reaction is slow, so it may not be suitable for use in high-throughput experiments.
Direcciones Futuras
Phenylethynylzinc bromide, 0.50 M in THF has a wide range of potential future applications. One potential application is in the development of new catalysts for organic synthesis. Additionally, the compound could be used to synthesize new polyaromatic compounds, such as polythiophenes and polystyrenes. Additionally, the compound could be used to synthesize new heterocyclic compounds, such as pyridines and quinolines. Finally, the compound could be used to synthesize new organometallic complexes, which could have potential applications in materials science and catalysis.
Métodos De Síntesis
Phenylethynylzinc bromide, 0.50 M in THF is synthesized using a two-step process. In the first step, a solution of zinc bromide in THF is treated with phenylethynylmagnesium bromide in the presence of a base such as potassium tert-butoxide. The second step involves the addition of zinc bromide to the reaction mixture to produce the desired product. The reaction can be monitored by thin layer chromatography (TLC).
Propiedades
IUPAC Name |
bromozinc(1+);ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCXJQXSQLLQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


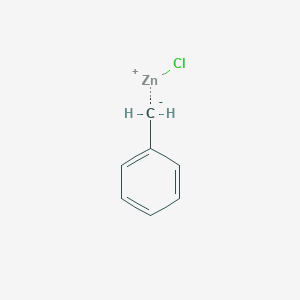

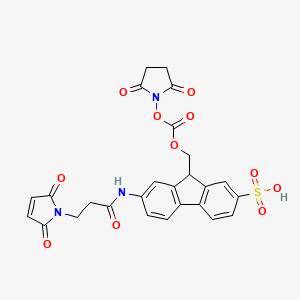
![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)
![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)

